REACTION_CXSMILES
|
[Cl:1][C:2]1[S:10][C:9]2[S:8](=[O:12])(=[O:11])[NH:7][C:6](=O)[NH:5][C:4]=2[CH:3]=1.N1C=CC=CC=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:6]1[NH:5][C:4]2[CH:3]=[C:2]([Cl:1])[S:10][C:9]=2[S:8](=[O:12])(=[O:11])[N:7]=1
|
Name
|
|
Quantity
|
10.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2NC(NS(C2S1)(=O)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 95°-100° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added 200 g of ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The isolated solid was dissolved in saturated aqueous sodium hydrogen carbonate (100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of insoluble material
|
Type
|
CUSTOM
|
Details
|
the precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NS(C2=C(N1)C=C(S2)Cl)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.55 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |